2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine
Description
2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring directly linked to a 1H-imidazole moiety substituted with a tert-butyl group at the 4-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-(5-tert-butyl-1H-imidazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)10-8-14-11(15-10)9-6-4-5-7-13-9/h8-9,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZFBZUBIYGKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)-1H-imidazole with piperidine in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
-
Pharmacological Properties :
- Anti-inflammatory Activity : Research indicates that 2-(4-(tert-butyl)-1H-imidazol-2-yl)piperidine exhibits potential anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Activity : The compound has been explored for its antimicrobial properties against various pathogens, suggesting potential therapeutic applications in treating infections.
- Ligand Development :
Materials Science
This compound is utilized in the development of new materials with enhanced stability and solubility. Its unique chemical structure allows for the modification of material properties, which can be advantageous in various industrial applications.
Case Studies
Several studies have highlighted the applications of this compound:
- Biological Evaluation : In vitro studies have demonstrated the compound's efficacy against certain cancer cell lines, suggesting its potential as an anticancer agent .
- Exploratory Toxicology : Toxicology assessments indicate that while some derivatives show off-target effects, no significant hepatic or renal toxicity was observed, supporting further clinical evaluations for antiparasitic applications .
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase, showcasing its relevance in neuropharmacology .
Mechanism of Action
The mechanism of action of 2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The piperidine ring can interact with various receptors in biological systems, potentially modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Physicochemical Differences
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to unsubstituted analogs like 3-(1H-imidazol-2-yl)piperidine dihydrochloride, which has higher solubility due to its dihydrochloride salt .
- Electronic Effects : The trifluoromethyl and fluorophenyl groups in ’s compound introduce strong electron-withdrawing effects, altering electronic distribution and metabolic stability compared to the tert-butyl group .
Pharmacological Implications
- Target Selectivity : The tert-butyl group may enhance binding to hydrophobic pockets in enzymes or receptors, while bromophenyl substituents () could improve halogen bonding in specific targets .
- Solubility vs. Stability : The dihydrochloride salt () prioritizes aqueous solubility, whereas the tert-butyl group in the target compound favors membrane permeability and metabolic resistance .
Biological Activity
2-(4-(tert-Butyl)-1H-imidazol-2-yl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and various applications, supported by relevant data and case studies.
Chemical Structure
The compound features a piperidine ring substituted with a tert-butyl group and an imidazole moiety, which are known for their diverse biological activities.
Biological Activities
Research indicates that derivatives of imidazole and piperidine structures often exhibit significant biological activities. Here are some key areas of activity for this compound:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This property is crucial for developing drugs targeting various enzymes involved in disease processes.
- Antiviral Activity : Compounds similar to this compound have shown promise as antiviral agents, particularly against RNA viruses. For instance, certain imidazole derivatives have demonstrated the ability to inhibit viral replication by targeting viral polymerases .
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the release of pro-inflammatory cytokines, such as IL-1β, which is critical in inflammatory diseases .
The mechanism by which this compound exerts its effects involves:
- Binding to Receptors : The structural features allow it to interact with various receptors, modulating their signaling pathways.
- Inhibition of NLRP3 Inflammasome : Recent studies have highlighted its ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition results in reduced pyroptosis (a form of programmed cell death) and decreased IL-1β release .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on NLRP3 Inhibitors : A series of compounds based on the benzo[d]imidazole scaffold were synthesized and tested for their ability to inhibit NLRP3-dependent pyroptosis. Some derivatives showed up to 39.2% inhibition at concentrations around 10 µM, indicating that structural modifications can enhance activity .
- Antiviral Research : A study evaluated the antiviral properties of imidazole derivatives against Hepatitis C virus (HCV). Compounds exhibiting IC50 values below 35 µM were identified as promising candidates for further development .
Data Table
The following table summarizes the biological activities and IC50 values from various studies related to similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
